
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is a complex organic compound with the molecular formula C32H36N2O9 and a molecular weight of 592.6362 . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Morphinan Core: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced through a substitution reaction.
Attachment of the Pyridine-3-carboxylate: This step involves the esterification of the morphinan core with pyridine-3-carboxylic acid.
Formation of the Tartrate Salt: The final step involves the reaction of the compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
科学研究应用
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to morphine but with different pharmacokinetic properties.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other morphinan derivatives. The presence of the furyl and pyridine-3-carboxylate groups enhances its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
63732-83-2 |
|---|---|
分子式 |
C32H36N2O9 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O3.C4H6O6/c31-27(21-5-3-13-29-19-21)33-23-9-8-20-17-26-24-7-1-2-11-28(24,25(20)18-23)12-15-30(26)14-10-22-6-4-16-32-22;5-1(3(7)8)2(6)4(9)10/h3-6,8-9,13,16,18-19,24,26H,1-2,7,10-12,14-15,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t24-,26+,28+;1-,2-/m01/s1 |
InChI 键 |
UWNXEGFXWLNNQF-QWNUPDTESA-N |
手性 SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


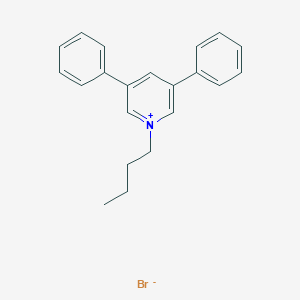
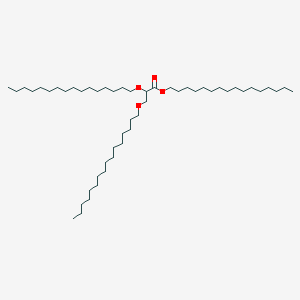
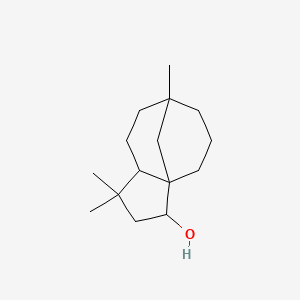
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
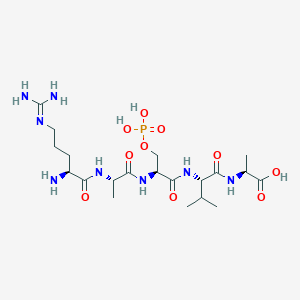
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

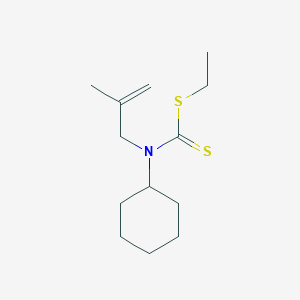
![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
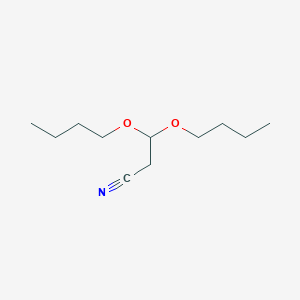
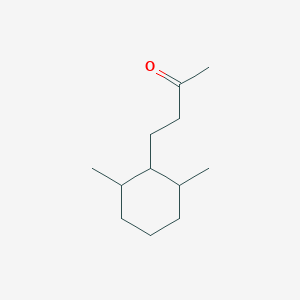
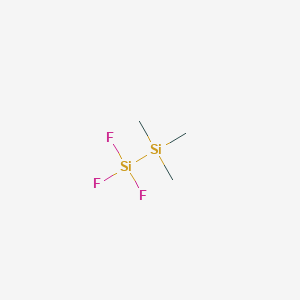
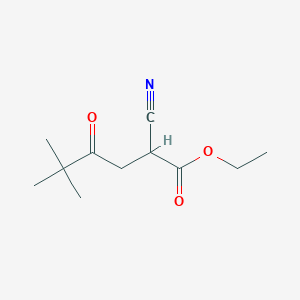
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
